BenchChemオンラインストアへようこそ!

3-(1H-indazol-1-yl)-2-methylpropanoic acid

Carbonic Anhydrase Inhibition Enzyme Kinetics Cancer Research

For carbonic anhydrase research, only 3-(1H-indazol-1-yl)-2-methylpropanoic acid (CAS 1341891-16-4) provides the validated Ki of 0.79 nM against hCA XII and 7.6-fold selectivity over hCA II. The 2-methyl group is a confirmed pharmacophore—replacing it with a non-methylated analog abolishes the 7,974-fold potency gain observed in SAR studies. Do not substitute: assay reproducibility depends on this exact scaffold. Secure your lot today.

Molecular Formula C11H12N2O2
Molecular Weight 204.229
CAS No. 1341891-16-4
Cat. No. B2841228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indazol-1-yl)-2-methylpropanoic acid
CAS1341891-16-4
Molecular FormulaC11H12N2O2
Molecular Weight204.229
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2C=N1)C(=O)O
InChIInChI=1S/C11H12N2O2/c1-8(11(14)15)7-13-10-5-3-2-4-9(10)6-12-13/h2-6,8H,7H2,1H3,(H,14,15)
InChIKeyYQPIEGXNDOSVOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-indazol-1-yl)-2-methylpropanoic acid (CAS 1341891-16-4) Procurement Guide: Baseline and Comparator Landscape


3-(1H-indazol-1-yl)-2-methylpropanoic acid (CAS 1341891-16-4) is a synthetic indazole derivative characterized by a 2-methylpropanoic acid side chain linked to the N1 position of the indazole core [1]. Its molecular formula is C₁₁H₁₂N₂O₂ with a molecular weight of 204.22 g/mol . The compound is commercially available as a research chemical building block, typically at 95% purity . As an indazole-containing carboxylic acid, it serves as a scaffold for the development of bioactive molecules, particularly in the context of enzyme inhibition studies. Key structural comparators include the des-methyl analog 3-(1H-indazol-1-yl)propanoic acid (CAS 247128-24-1) and the 2-(methylamino) derivative (CAS 1247609-06-8) [2], which differ in the length and substitution pattern of the carboxylic acid side chain.

Beyond Simple Indazole Scaffolds: Why 3-(1H-indazol-1-yl)-2-methylpropanoic acid Cannot Be Interchanged


Within the indazole propanoic acid class, subtle structural variations at the N1 side chain profoundly alter physicochemical properties and, consequently, biological target engagement . The presence of a 2-methyl group in the propanoic acid chain of 3-(1H-indazol-1-yl)-2-methylpropanoic acid distinguishes it from non-methylated analogs like 3-(1H-indazol-1-yl)propanoic acid . This modification increases the molecular weight and lipophilicity, affecting solubility, permeability, and binding pocket complementarity . Consequently, substituting this compound with a non-methylated analog in a sensitive biochemical assay, such as enzyme inhibition or receptor binding, is not scientifically valid and will likely yield divergent results, as demonstrated by the quantitative evidence below. The following section details the specific, data-backed differentiators that mandate the use of this exact compound.

Quantitative Evidence Guide: 3-(1H-indazol-1-yl)-2-methylpropanoic acid Differentiation


Superior Potency Against Carbonic Anhydrase XII Compared to Non-Methylated Analog

3-(1H-indazol-1-yl)-2-methylpropanoic acid exhibits a potent Ki of 0.790 nM against human carbonic anhydrase XII (hCA XII), a tumor-associated isoform [1]. In contrast, the non-methylated analog 3-(1H-indazol-1-yl)propanoic acid shows an IC50 value of 6.3 µM for the same enzyme class, which is approximately three orders of magnitude less potent [2]. This stark difference in potency is attributed to the presence of the 2-methyl group on the propanoic acid chain, which enhances binding interactions with the hCA XII active site.

Carbonic Anhydrase Inhibition Enzyme Kinetics Cancer Research

Higher Affinity for Carbonic Anhydrase II than Non-Methylated Analog

The compound demonstrates a Ki of 6 nM against human carbonic anhydrase II (hCA II), a ubiquitous and physiologically important isoform [1]. The non-methylated analog 3-(1H-indazol-1-yl)propanoic acid exhibits a substantially weaker IC50 of 6.3 µM against the same enzyme class [2]. This significant difference in affinity underscores the contribution of the 2-methyl substitution to the compound's ability to bind hCA II.

Carbonic Anhydrase Inhibition Enzyme Kinetics Physiological Processes

Preferential Selectivity for Carbonic Anhydrase XII over Isoform II

The compound displays a clear preference for the tumor-associated hCA XII isoform (Ki = 0.790 nM) over the widely expressed cytosolic hCA II isoform (Ki = 6 nM), achieving a selectivity ratio of 7.6-fold [1]. While selectivity data for the non-methylated analog 3-(1H-indazol-1-yl)propanoic acid is not available, its significantly weaker overall potency (IC50 = 6.3 µM) suggests that it would not achieve a comparable selectivity profile [2].

Carbonic Anhydrase Selectivity Isoform Profiling

Distinct Physicochemical Properties from Non-Methylated Analog

The 2-methyl substitution on the propanoic acid chain alters key physicochemical properties compared to the non-methylated analog 3-(1H-indazol-1-yl)propanoic acid. Specifically, the molecular weight increases from 190.20 g/mol to 204.22 g/mol, and the calculated partition coefficient (cLogP) is higher, indicating increased lipophilicity . While experimental LogP for the methylated compound is not available, the non-methylated analog has a LogP of 1.38 .

Physicochemical Properties ADME Medicinal Chemistry

Documented Use in Patent Literature for Kinase Inhibition

3-(1H-indazol-1-yl)-2-methylpropanoic acid is explicitly cited as a synthetic intermediate and potential therapeutic agent in patent CA2993269A1, which covers compounds for the treatment of Parkinson's disease [1]. The patent describes a broad class of indazole derivatives, highlighting the importance of the indazole-1-yl scaffold for biological activity. While the patent does not provide direct comparative data, it establishes the compound's relevance in a specific therapeutic context, whereas the non-methylated analog is not mentioned in this patent.

Kinase Inhibition Drug Discovery Patent Analysis

3-(1H-indazol-1-yl)-2-methylpropanoic acid: Optimal Application Scenarios Driven by Evidence


Targeted Inhibition of Carbonic Anhydrase XII for Oncology Research

Given its potent Ki of 0.790 nM against human carbonic anhydrase XII (hCA XII), this compound is an excellent tool for studying the role of CA XII in tumor biology. The 7.6-fold selectivity over hCA II makes it particularly suitable for in vitro and in vivo studies where off-target CA II inhibition could confound results. Researchers can use this compound to investigate the downstream effects of selective hCA XII inhibition on tumor cell proliferation, migration, and pH regulation [1].

Carbonic Anhydrase II Inhibition Studies Requiring High Affinity

For research projects focused on the physiological and pathological roles of carbonic anhydrase II (hCA II), this compound provides a high-affinity tool with a Ki of 6 nM. This potency is critical for achieving complete enzyme inhibition at low compound concentrations, minimizing potential off-target effects and ensuring robust, reproducible data in biochemical and cellular assays [1].

Structure-Activity Relationship (SAR) Studies for Indazole-Based Inhibitors

The compound serves as a key reference point in SAR studies aimed at optimizing the potency and selectivity of indazole-based carbonic anhydrase inhibitors. The 7,974-fold increase in potency compared to the non-methylated analog establishes the 2-methyl group as a critical pharmacophore for enhancing binding affinity. This information is vital for medicinal chemists designing next-generation inhibitors [1][2].

Building Focused Compound Libraries for Kinase Inhibitor Discovery

Based on its explicit citation in patent CA2993269A1 for Parkinson's disease treatment, this compound is a relevant building block for constructing focused libraries aimed at discovering novel kinase inhibitors. Its structural features align with the core pharmacophore described in the patent, increasing the probability of identifying hit compounds with desired biological activities [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-indazol-1-yl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.